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Compound of Interest

Compound Name: Enkephalin, dehydro-ala(3)-

Cat. No.: B15437039 Get Quote

This technical guide provides a comprehensive overview of the incorporation of dehydroalanine

(Dha) into enkephalin peptides, focusing on its effects on structure, receptor binding, and

biological activity. It is intended for professionals in the fields of peptide chemistry,

pharmacology, and drug development.

Introduction: Enkephalins and the Rationale for
Conformational Constraint
Enkephalins are endogenous pentapeptides that serve as key neuromodulators in the central

nervous system by binding to opioid receptors. The two primary forms, [Leu]-enkephalin (Tyr-

Gly-Gly-Phe-Leu) and [Met]-enkephalin (Tyr-Gly-Gly-Phe-Met), are involved in pain perception

and emotional regulation. Their therapeutic potential is hindered by their high conformational

flexibility, which leads to non-selective binding to μ (mu) and δ (delta) opioid receptors and

rapid enzymatic degradation.

To overcome these limitations, researchers have focused on introducing conformational

constraints to stabilize a bioactive conformation, thereby enhancing receptor selectivity,

potency, and metabolic stability. The incorporation of α,β-unsaturated amino acids, such as

dehydroalanine (Dha), is a powerful strategy to achieve this. The planar Cα=Cβ double bond of

the Dha residue restricts the peptide backbone's torsional freedom, effectively reducing the

ensemble of accessible conformations and pre-organizing the peptide into a structure favorable

for receptor interaction.
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Structural Impact of Dehydroalanine Incorporation
The introduction of a Dha residue, particularly at the Gly² position, has a profound influence on

the secondary structure of enkephalin. The planarity of the Dha moiety promotes the formation

of specific turn structures, which are crucial for high-affinity receptor binding.

Induction of Defined Turn Conformations
Spectroscopic studies, primarily using Nuclear Magnetic Resonance (NMR), have shown that

replacing a flexible glycine residue with the rigid Dha residue can induce the formation of an

inverse γ-turn or a β-turn. An inverse γ-turn, for instance, is characterized by specific torsional

angles (phi and psi) around the residue preceding Dha, leading to a compact, folded structure.

[1] This conformational ordering is believed to mimic the receptor-bound state, particularly for

the μ-opioid receptor, leading to enhanced selectivity.

Quantitative Conformational and Binding Data
The structural rigidity imparted by Dha translates directly to its pharmacological profile. The

tables below summarize key quantitative data comparing native enkephalins with their Dha-

modified analogs.

Table 1: Comparison of Conformational Parameters for Enkephalin Analogs

Peptide Analog
Position of
Modification

Predominant
Conformation

Key Torsional
Angles (φ, ψ)

[Leu]-Enkephalin -
Flexible, Random
Coil

Wide range of
values

| Boc-Val-ΔAla-NHCH₃ (Model) | Dha at position 2 | Inverse γ-turn | φ₁ ≈ -70°, ψ₁ ≈ +70°[1] |

This table presents data from a model dipeptide to illustrate the specific turn-inducing

properties of a Dha residue.

Table 2: Opioid Receptor Binding Affinities (Kᵢ, nM) of Enkephalin Analogs
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Peptide Analog μ-Receptor (Kᵢ, nM) δ-Receptor (Kᵢ, nM)
Selectivity (Kᵢ δ / Kᵢ
μ)

[Leu]-Enkephalin 1.7[2] 1.26[2] 0.74

| [D-Ala², Dha, Leu⁵]-Enkephalin (Representative) | Lower (e.g., ~1) | Higher (e.g., >15) | >15 |

Note: Specific Kᵢ values for Dha-enkephalins vary. The data for the Dha analog are

representative, reflecting the established principle that a D-Ala/Dha substitution at position 2

significantly increases μ-receptor selectivity.

Key Experimental Protocols
Solid-Phase Synthesis of [Dha², Leu⁵]-Enkephalin Amide
The synthesis of Dha-containing peptides is commonly achieved via β-elimination from a serine

precursor on a solid support.

Resin Preparation: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 1

hour in a reaction vessel.

Amino Acid Coupling: Perform sequential Fmoc-based solid-phase peptide synthesis

(SPPS). For each cycle, carry out Fmoc deprotection using 20% piperidine in DMF, followed

by coupling of the next Fmoc-protected amino acid (3 equivalents) using an activator like

HBTU (2.9 equiv.) and a base like DIPEA (6 equiv.) in DMF. The coupling sequence is:

Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH.

Serine Precursor Coupling: Couple Fmoc-Ser(tBu)-OH to the growing peptide chain.

Final Amino Acid Coupling: Couple Boc-Tyr(tBu)-OH as the N-terminal residue.

β-Elimination to Form Dha: Treat the resin-bound peptide with a solution of 10% piperidine in

DMF for 2-4 hours at room temperature. This removes the tert-butyl protecting group from

serine and induces elimination to form the dehydroalanine residue.

Cleavage and Deprotection: Wash the resin thoroughly with DMF and dichloromethane

(DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5%
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water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove

side-chain protecting groups.

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: Confirm the mass and purity of the final product using mass spectrometry

(MS) and analytical HPLC.

Conformational Analysis by NMR Spectroscopy
Two-dimensional NMR is used to determine the solution conformation of the peptide.

Sample Preparation: Dissolve 2-5 mg of the purified peptide in a deuterated solvent (e.g.,

DMSO-d₆ or a cryoprotective water/DMSO mixture).

Data Acquisition: On a high-field NMR spectrometer (≥500 MHz), acquire a suite of 2D

spectra, including TOCSY (for spin system assignment) and ROESY or NOESY (for

measuring through-space proton-proton proximities).

Resonance Assignment: Use the TOCSY and 1D proton spectra to assign all proton

resonances to their respective amino acid residues.

Structural Restraint Generation: Identify key cross-peaks in the ROESY/NOESY spectrum.

The intensity of these cross-peaks is inversely proportional to the distance between the

protons (r⁻⁶), providing distance restraints. Key NOEs, such as those between an amide

proton (NH) of one residue and protons on a preceding residue (e.g., NH(i) to CαH(i-1)), are

used to define the backbone conformation.

Structure Calculation: Use the experimentally derived distance restraints to perform

molecular dynamics or distance geometry calculations to generate an ensemble of low-

energy structures consistent with the NMR data.

Conformational Analysis: Analyze the resulting structural ensemble to identify the

predominant conformation and measure key parameters like torsional angles and the

presence of intramolecular hydrogen bonds, which confirm turn structures.[3][4]
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Pharmacological Profile and Signaling Pathways
Opioid receptors are classic G-protein coupled receptors (GPCRs).[5] The binding of an

enkephalin analog initiates an intracellular signaling cascade that leads to a reduction in

neuronal excitability.
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Caption: Canonical signaling pathway of the μ-opioid receptor.[6][7][8]

A Logical Workflow for Peptide Drug Development
The discovery and development of novel peptide-based therapeutics, such as Dha-enkephalin

analogs, follows a structured, multi-stage workflow.
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Caption: A streamlined workflow for peptide drug discovery.[9][10][11]

Conclusion and Future Outlook
The incorporation of dehydroalanine into enkephalin peptides is a highly effective strategy for

imposing conformational constraints that can significantly enhance μ-opioid receptor selectivity

and metabolic stability. The planar nature of the Dha residue serves as a potent inducer of turn

conformations, pre-organizing the peptide for optimal receptor engagement. The

methodologies outlined in this guide provide a robust framework for the synthesis, structural

elucidation, and pharmacological evaluation of these promising analogs.
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Future research will likely focus on combining Dha with other peptide modifications, such as

cyclization or the inclusion of other non-canonical amino acids, to further refine their

therapeutic properties. Advanced computational methods and structural biology techniques will

continue to deepen our understanding of the precise interactions between Dha-containing

peptides and their receptors, paving the way for the next generation of highly selective and

potent opioid therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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